Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate
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Overview
Description
Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound that features a unique combination of morpholine, thieno, and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid to form a thiazole ring, followed by the introduction of a morpholine moiety through nucleophilic substitution. The final step involves the carboxylation of the thiazole ring to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and morpholine derivatives.
Scientific Research Applications
Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate can be compared with other thiazole and thieno derivatives:
Thiazole Derivatives: These compounds share the thiazole ring but differ in their substituents and overall structure. Examples include thiazole-4-carboxylic acid and 2-aminothiazole.
Thieno Derivatives: Compounds like thieno[2,3-d]pyrimidine and thieno[3,2-b]thiophene have similar thieno rings but differ in their additional ring systems and functional groups.
Uniqueness: The uniqueness of this compound lies in its combined morpholine, thieno, and thiazole rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
sodium;2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2.Na/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12;/h5H,1-4H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZMQYNIOMQPFN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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